Lipophilicity Advantage Over Regioisomer and Methoxy Analog
The target compound 4-Bromo-2-ethoxybenzyl alcohol exhibits a computed XLogP3 of 2.1, which is 0.2 log units higher than its 5-bromo regioisomer (XLogP3 = 1.9) and 0.4 log units higher than its 4-bromo-2-methoxy analog (XLogP3 = 1.7) [1][2]. This lipophilicity increment, driven by the ethoxy group's additional methylene unit and the para-bromo substitution pattern, translates to approximately 1.6-fold higher calculated membrane partitioning for the target compound relative to the methoxy analog, based on the logP difference [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 5-Bromo-2-ethoxybenzyl alcohol: XLogP3 = 1.9; 4-Bromo-2-methoxybenzyl alcohol: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 5-bromo regioisomer; ΔXLogP3 = +0.4 vs. methoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021-2025 release |
Why This Matters
For procurement decisions in medicinal chemistry programs, the higher lipophilicity of the 4-bromo-2-ethoxy substitution pattern may improve membrane permeability and oral bioavailability potential of derived compounds relative to analogs with lower logP values.
- [1] PubChem Compound Summary CID 70699472, 4-Bromo-2-ethoxybenzyl alcohol, XLogP3 = 2.1. View Source
- [2] PubChem Compound Summary CID 24721639, 5-Bromo-2-ethoxybenzyl alcohol, XLogP3 = 1.9; CID 15128243, 4-Bromo-2-methoxybenzyl alcohol, XLogP3 = 1.7. View Source
- [3] Calculated from ΔlogP using the relationship P_ratio = 10^(ΔlogP); 10^0.4 ≈ 2.51 for methoxy comparator, 10^0.2 ≈ 1.58 for 5-bromo regioisomer. View Source
